molecular formula C19H18N2O4 B2774051 Methyl {[6-amino-2-(4-methoxyphenyl)quinolin-4-yl]oxy}acetate CAS No. 1029791-51-2

Methyl {[6-amino-2-(4-methoxyphenyl)quinolin-4-yl]oxy}acetate

Cat. No. B2774051
CAS RN: 1029791-51-2
M. Wt: 338.363
InChI Key: XDTUPVSOYMLRNZ-UHFFFAOYSA-N
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Description

“Methyl {[6-amino-2-(4-methoxyphenyl)quinolin-4-yl]oxy}acetate” is a complex organic compound. It contains a quinoline moiety, which is a nitrogen-containing heterocyclic compound . Quinoline derivatives have been used since ancient times .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps and various chemical reactions. For instance, quinoline derivatives can be synthesized through several methods such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller and Conrad Limpach .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. It contains a quinoline ring, which is a heterocyclic compound with a benzene ring fused to a pyridine ring .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Quinoline compounds can undergo both electrophilic and nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Quinoline is a pungent hygroscopic colorless oily liquid .

Scientific Research Applications

Fluorescence Labeling

A study by Junzo Hirano et al. (2004) introduced a novel fluorophore, 6-Methoxy-4-quinolone (6-MOQ), derived from 5-methoxyindole-3-acetic acid, demonstrating strong fluorescence across a wide pH range. This characteristic makes it a valuable tool for biomedical analysis. The study synthesized a related compound, [(6-methoxy-4-oxo-1,4-dihydroquinolin-3-yl)methyl]amine (6-MOQ-NH2), for the fluorescent labeling of carboxylic acids, showcasing its potential for sensitive and selective detection in analytical applications Hirano et al., 2004.

Synthesis and Characterization of Heterocyclic Compounds

Research by A. Saeed et al. (2014) involved the synthesis of new N‐(Aryl)‐5‐((quinolin‐8‐yloxy)methyl)‐1,3,4‐oxa/Thiadiazol‐2‐amines and 4-Aryl‐5‐((quinolin‐8‐yloxy)methyl)‐2H‐1,2,4‐triazole‐3(4H)‐thiones. These compounds were synthesized through a series of reactions starting from methyl 2-(quinolin-8-yloxy) acetate, demonstrating their potential for creating novel heterocyclic compounds with various applications in medicinal chemistry and material science Saeed et al., 2014.

Anticancer Activity

A study by Chien‐Ting Chen et al. (2011) focused on the synthesis and evaluation of 6,7-methylenedioxy (or 5-hydroxy-6-methoxy)-2-(substituted selenophenyl)quinolin-4-one analogs for anticancer activity. The research highlighted the structure-activity relationships of these compounds, with some showing promising anticancer properties, especially against melanoma. This indicates the potential of methyl {[6-amino-2-(4-methoxyphenyl)quinolin-4-yl]oxy}acetate and its analogs in developing new anticancer agents Chen et al., 2011.

Antimicrobial Activity

Research by Mohammad Mahboob Alam et al. (2011) synthesized novel 8-hydroxy quinolin based 1,3,4-oxadiazoles and S-substituted 1,2,4-triazole derivatives from quinolin-8-yloxy compounds, evaluating their anti-inflammatory, analgesic, ulcerogenic, and antimicrobial activities. This work demonstrates the versatility of quinoline derivatives in synthesizing compounds with potential therapeutic applications, including antimicrobial properties Alam et al., 2011.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological targets. Quinoline derivatives have been found to exhibit a broad range of biological activities .

Future Directions

Future research could focus on exploring the potential applications of this compound in various fields such as medicinal chemistry, given the wide range of biological activities exhibited by quinoline derivatives .

properties

IUPAC Name

methyl 2-[6-amino-2-(4-methoxyphenyl)quinolin-4-yl]oxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4/c1-23-14-6-3-12(4-7-14)17-10-18(25-11-19(22)24-2)15-9-13(20)5-8-16(15)21-17/h3-10H,11,20H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDTUPVSOYMLRNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)N)C(=C2)OCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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